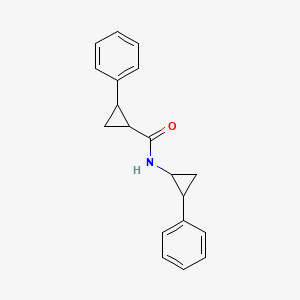![molecular formula C21H15BrN2O3S B5150350 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide, also known as BZPAA, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and division. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that more research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide and its potential side effects.
Future Directions
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide. One area of interest is in the development of new cancer treatments that incorporate N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide or similar compounds. Another area of interest is in the study of the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide and its potential use in other disease areas, such as inflammation and infection. Finally, more research is needed to fully understand the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide in humans.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide involves several steps, including the reaction of 2-aminothiophenol with 2-bromo-4'-hydroxyacetophenone to form a benzothiazole intermediate. This intermediate is then reacted with 4-bromophenol in the presence of a base to form the final product.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been found to have anti-cancer properties. Specifically, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRRSTAQFFVEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)

![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)